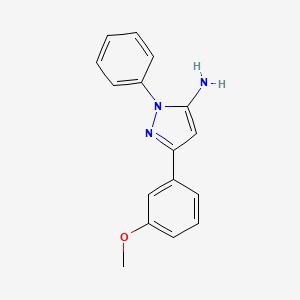
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in its structure. The presence of a pyrazole ring (a five-membered ring with two nitrogen atoms) and phenyl groups (aromatic rings) suggest that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The phenyl and methoxyphenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring flanked by phenyl and methoxyphenyl groups. The exact geometry would depend on the specific locations of these groups on the pyrazole ring .Chemical Reactions Analysis
As an aromatic compound, “3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the amine group might make the compound a base and a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amine and methoxy groups might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Anticoccidial and Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anticoccidial and antimicrobial activities. For instance, the synthesis of certain pyrazole derivatives has led to compounds that are more active as coccidiostats than their starting materials and retain their activities upon reduction. These derivatives were highly effective when administered to chickens, providing protection against Eimeria tenella, a causative agent of coccidiosis (Georgiadis, 1976).
Material Science Applications
In the field of material science, poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various aliphatic and aromatic amines, including pyrazole derivatives, have shown increased swelling properties and enhanced thermal stability. These amine-modified polymers exhibited promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Anticancer and Anti-inflammatory Activities
Derivatives of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine have been synthesized and evaluated for their anti-inflammatory and anti-cancer activities. A study described the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives under environmentally benign conditions, which were then screened for their anti-inflammatory and anti-cancer activity, showing promising results (Kaping et al., 2016).
Chemical Synthesis and Drug Development
The versatility of pyrazole derivatives in chemical synthesis is notable, with applications in developing potential anxiolytic or antidepressant drugs. For example, research on 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines has identified potent and selective corticotropin-releasing factor receptor-1 (CRF1) antagonists, highlighting the therapeutic potential of these compounds in treating anxiety and depression (Gilligan et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-14-9-5-6-12(10-14)15-11-16(17)19(18-15)13-7-3-2-4-8-13/h2-11H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSMETGXYNXIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

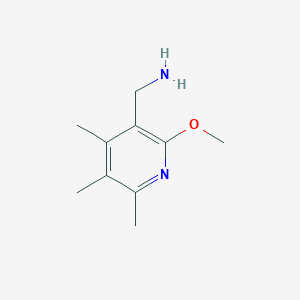
![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)
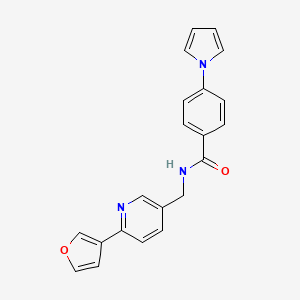


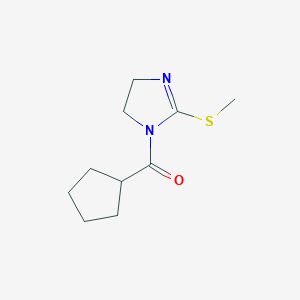
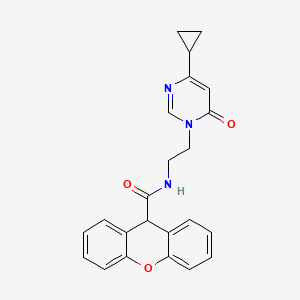
![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678103.png)
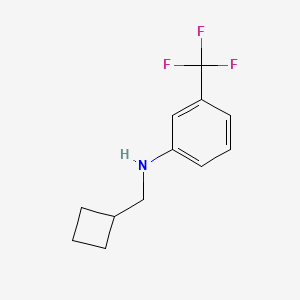
![5-Methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678105.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2678107.png)
![5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2678108.png)
![N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2678110.png)